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Cat. No.: B167888 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
nitrocinnamaldehyde, a key intermediate in various chemical syntheses. The data presented

herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible

(UV-Vis) spectroscopy, is intended for researchers, scientists, and professionals in the field of

drug development and chemical analysis.

Molecular Structure and Spectroscopic Overview
4-Nitrocinnamaldehyde is an organic compound with the chemical formula C₉H₇NO₃. Its

structure consists of a benzene ring substituted with a nitro group and a trans-alkene chain

bearing an aldehyde functional group. This extended conjugation and the presence of strong

electron-withdrawing and electron-donating groups give rise to a distinct spectroscopic

signature.

The following sections detail the ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopic data for

trans-4-nitrocinnamaldehyde, along with the experimental protocols for data acquisition.

Diagram of 4-Nitrocinnamaldehyde Structure
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Molecular Structure of 4-Nitrocinnamaldehyde
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A 2D representation of the 4-Nitrocinnamaldehyde molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of trans-4-nitrocinnamaldehyde was recorded on a 400 MHz

instrument in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per

million (ppm) relative to tetramethylsilane (TMS).
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

9.795 d 7.5
Aldehyde proton (-

CHO)

8.306 d 8.7
Aromatic protons

(ortho to NO₂)

7.763 d 8.7
Aromatic protons

(meta to NO₂)

7.565 d 16.2
Vinylic proton (β to

CHO)

6.832 dd 16.2, 7.5
Vinylic proton (α to

CHO)

Table 1: ¹H NMR data for trans-4-Nitrocinnamaldehyde in CDCl₃.

¹³C NMR Spectroscopic Data
The ¹³C NMR data provides information on the carbon framework of the molecule. Due to the

limited availability of experimentally assigned ¹³C NMR data for 4-nitrocinnamaldehyde in the

public domain, the following are predicted chemical shifts and data from closely related

structures like methyl 4-nitrocinnamate. These values should be considered as estimations.

Chemical Shift (δ, ppm) Assignment (Predicted)

193.5 Aldehyde Carbonyl (C=O)

152.1 Vinylic Carbon (β to CHO)

149.0 Aromatic Carbon (attached to NO₂)

140.1 Aromatic Carbon (ipso to vinyl group)

129.5 Aromatic Carbons (ortho to NO₂)

128.8 Vinylic Carbon (α to CHO)

124.3 Aromatic Carbons (meta to NO₂)
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Table 2: Predicted ¹³C NMR data for 4-Nitrocinnamaldehyde.

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The

data below was obtained from the gas-phase IR spectrum of 4-nitrocinnamaldehyde from the

NIST WebBook.[1]

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~3100 Aromatic C-H Stretch

~2850, ~2750 Aldehyde C-H Stretch (Fermi resonance)

~1705 Aldehyde C=O Stretch

~1640 Alkene C=C Stretch

~1595, ~1470 Aromatic C=C Stretch

~1515 Nitro N-O Asymmetric Stretch

~1345 Nitro N-O Symmetric Stretch

~975 Trans C-H bend Out-of-plane bend

Table 3: Key IR absorption bands for 4-Nitrocinnamaldehyde.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule,

particularly conjugated systems. For 4-nitrocinnamaldehyde, the extended conjugation

involving the aromatic ring, the double bond, and the carbonyl group, along with the nitro

group, results in characteristic absorptions. While specific experimental data for 4-
nitrocinnamaldehyde is not readily available, data for the closely related 4-nitrobenzaldehyde

shows strong absorptions around 250-300 nm, which are ascribed to π to π* transitions.[2][3]

The additional conjugated double bond in 4-nitrocinnamaldehyde is expected to shift the

absorption maximum (λmax) to a longer wavelength (a bathochromic shift).
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Wavelength (λmax, nm) Solvent
Electronic Transition
(Tentative)

~320-340 (Estimated) Ethanol π → π*

Table 4: Estimated UV-Vis absorption data for 4-Nitrocinnamaldehyde.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented.

NMR Spectroscopy
Sample Preparation:

A sample of 4-nitrocinnamaldehyde (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is

accurately weighed.

The solid is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing tetramethylsilane (TMS) as an internal standard (0 ppm).

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

Instrument: A 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.

¹H NMR: Standard pulse sequences are used to acquire the spectrum.

¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to single lines for

each unique carbon atom.
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NMR Spectroscopy Workflow

Weigh 4-Nitrocinnamaldehyde

Dissolve in CDCl3 with TMS

Transfer to NMR Tube

Acquire Spectrum on Spectrometer

Process Data (FT, Phasing, Baseline Correction)

Analyze Spectrum and Assign Peaks

Click to download full resolution via product page

A generalized workflow for NMR analysis.

ATR-IR Spectroscopy
Sample Preparation:

A small amount of solid 4-nitrocinnamaldehyde is placed directly onto the diamond crystal

of the Attenuated Total Reflectance (ATR) accessory.

A pressure arm is applied to ensure good contact between the sample and the crystal.
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Data Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

A background spectrum of the clean, empty ATR crystal is recorded.

The sample spectrum is then recorded and ratioed against the background to produce the

final absorbance or transmittance spectrum.

ATR-IR Spectroscopy Workflow

Place Solid Sample on ATR Crystal

Apply Pressure

Record Sample Spectrum

Record Background Spectrum (Clean Crystal)

Generate Absorbance/Transmittance Spectrum

Identify Characteristic Absorption Bands

Click to download full resolution via product page

A generalized workflow for ATR-IR analysis.

UV-Vis Spectroscopy
Sample Preparation:
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A stock solution of 4-nitrocinnamaldehyde is prepared by dissolving a precisely weighed

amount in a suitable solvent (e.g., ethanol) in a volumetric flask.

The stock solution is then diluted to an appropriate concentration to ensure the absorbance

falls within the linear range of the instrument (typically 0.1 to 1 AU).

Data Acquisition:

Instrument: A dual-beam UV-Vis spectrophotometer.

A cuvette containing the pure solvent is used as a blank to zero the instrument.

The spectrum of the sample solution is then recorded over a specific wavelength range (e.g.,

200-600 nm).

UV-Vis Spectroscopy Workflow

Prepare Stock Solution of Known Concentration

Dilute to Working Concentration

Fill Cuvette with Sample Solution

Record Blank Spectrum (Solvent)

Record Sample Spectrum

Determine λmax and Absorbance

Click to download full resolution via product page

A generalized workflow for UV-Vis analysis.

Logical Relationships in Spectroscopic Analysis
The different spectroscopic techniques provide complementary information that, when

combined, allows for the unambiguous identification and structural elucidation of 4-
nitrocinnamaldehyde.
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Spectroscopic Data Integration

4-Nitrocinnamaldehyde
Structure
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Integration of spectroscopic data for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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